2-(3-Bromopropyl)benzo[d]thiazole
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Overview
Description
2-(3-Bromopropyl)benzo[d]thiazole is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the benzothiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromopropyl)benzo[d]thiazole typically involves the reaction of 2-aminothiophenol with 3-bromopropyl bromide. This reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) under reflux conditions . The reaction proceeds through nucleophilic substitution, where the amino group of 2-aminothiophenol attacks the bromopropyl bromide, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of environmentally friendly solvents and catalysts can be explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromopropyl)benzo[d]thiazole can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the propyl chain can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding amine or thiol derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in organic solvents.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzo[d]thiazole derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amine or thiol derivatives.
Coupling Reactions: Formation of biaryl compounds.
Scientific Research Applications
2-(3-Bromopropyl)benzo[d]thiazole has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of various biologically active compounds, including anticancer, antimicrobial, and antiviral agents.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Agrochemicals: It is used in the synthesis of pesticides and herbicides.
Biological Studies: The compound is used in the study of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of 2-(3-Bromopropyl)benzo[d]thiazole depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets such as enzymes, receptors, or DNA. For example, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . In other cases, it may modulate receptor activity by binding to the receptor and altering its conformation and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Bromopropyl)benzo[d]thiazole
- 2-(4-Bromobutyl)benzo[d]thiazole
- 2-(3-Chloropropyl)benzo[d]thiazole
- 2-(3-Iodopropyl)benzo[d]thiazole
Uniqueness
2-(3-Bromopropyl)benzo[d]thiazole is unique due to its specific bromine substitution on the propyl chain, which allows for selective nucleophilic substitution reactions. This property makes it a valuable intermediate in the synthesis of various biologically active compounds .
Properties
IUPAC Name |
2-(3-bromopropyl)-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNS/c11-7-3-6-10-12-8-4-1-2-5-9(8)13-10/h1-2,4-5H,3,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCYKHTTWEMDLFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)CCCBr |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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